molecular formula C18H23FN4O3 B13101836 (E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate

(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate

Cat. No.: B13101836
M. Wt: 362.4 g/mol
InChI Key: WCQASNQVPFYTCB-UHFFFAOYSA-N
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Description

(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the fluorophenyl group and the triazaspirodecane core makes this compound of particular interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Spirocyclic Core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Carbamate Group: This involves the reaction of the spirocyclic intermediate with tert-butyl isocyanate under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorophenyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Pharmaceutical Development: The compound is explored for its potential to be developed into a drug candidate, with studies focusing on its pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.

    Modulation of Receptors: Acting as an agonist or antagonist at receptor sites to modulate cellular signaling pathways.

    Ion Channel Blockade: Blocking ion channels to alter the flow of ions across cell membranes, affecting cellular excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    (E)-tert-Butyl (3-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate: Similar spirocyclic structure but with an isopropyl group instead of a fluorophenyl group.

    (E)-tert-Butyl (3-(4-chlorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in (E)-tert-Butyl (3-(3-fluorophenyl)-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in medicinal chemistry and pharmaceutical sciences.

Properties

Molecular Formula

C18H23FN4O3

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl N-[3-(3-fluorophenyl)-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl]carbamate

InChI

InChI=1S/C18H23FN4O3/c1-17(2,3)26-16(25)21-15-22-18(8-5-9-20-11-18)14(24)23(15)13-7-4-6-12(19)10-13/h4,6-7,10,20H,5,8-9,11H2,1-3H3,(H,21,22,25)

InChI Key

WCQASNQVPFYTCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2(CCCNC2)C(=O)N1C3=CC(=CC=C3)F

Origin of Product

United States

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